molecular formula C9H10BrFO B1380245 1-Bromo-3-(ethoxymethyl)-5-fluorobenzene CAS No. 1541399-34-1

1-Bromo-3-(ethoxymethyl)-5-fluorobenzene

Cat. No.: B1380245
CAS No.: 1541399-34-1
M. Wt: 233.08 g/mol
InChI Key: JFYOWLCDMFBPGK-UHFFFAOYSA-N
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Description

1-Bromo-3-(ethoxymethyl)-5-fluorobenzene (C₉H₁₀BrFO, theoretical molecular weight: 233.08 g/mol) is a halogenated aromatic compound featuring a bromine atom at position 1, an ethoxymethyl group (-CH₂OCH₂CH₃) at position 3, and a fluorine atom at position 4. This structure positions it as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems, which are critical in medicinal chemistry and materials science .

Properties

IUPAC Name

1-bromo-3-(ethoxymethyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-12-6-7-3-8(10)5-9(11)4-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYOWLCDMFBPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(ethoxymethyl)-5-fluorobenzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): This involves the bromination of 3-(ethoxymethyl)-5-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

  • Nucleophilic Substitution: The compound can also be prepared by substituting a suitable leaving group on a benzene ring with an ethoxymethyl group and a fluorine atom.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(ethoxymethyl)-5-fluorobenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of a different halogenated benzene derivative.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Hydrogenated derivatives of the compound.

  • Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

1-Bromo-3-(ethoxymethyl)-5-fluorobenzene has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-3-(ethoxymethyl)-5-fluorobenzene exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

  • Chloromethyl analog : Widely used in Suzuki-Miyaura reactions to synthesize biphenyl oxazole derivatives, which exhibit enzyme inhibition (NPP1/NPP3) . The -CH₂Cl group facilitates oxidative addition but may require protection due to Cl’s nucleophilic susceptibility.
  • tert-Butyl analog : The bulky -C(CH₃)₃ group introduces steric hindrance, slowing coupling kinetics but improving regioselectivity in crowded aromatic systems .
  • Ethoxymethyl analog (theoretical) : The ether-linked -CH₂OCH₂CH₃ group likely enhances solubility in polar solvents (e.g., toluene/water mixtures) compared to chloromethyl or tert-butyl analogs, streamlining reaction workups .

Physico-Chemical Properties

  • Boiling points : Chloromethyl and tert-butyl analogs lack reported data, but fluorinated analogs (e.g., difluoromethyl derivative) exhibit lower volatility due to increased molecular weight and fluorine content .
  • Stability : Ethoxymethyl’s ether bond offers hydrolytic stability over chloromethyl’s labile C-Cl bond, reducing side reactions in aqueous conditions .

Research Findings and Trends

  • Synthetic Efficiency : Alkylation reactions (e.g., 1-bromo-3-(chloromethyl)-5-fluorobenzene with aldehydes) yield advanced intermediates like 4-((3-bromo-2-methylbenzyl)oxy)-3-chlorobenzaldehyde, underscoring the utility of bromo-fluoro scaffolds .
  • Fluorine Impact : Fluorine at position 5 enhances electron-withdrawing effects, activating the bromine for cross-coupling while improving metabolic stability in drug candidates .

Biological Activity

1-Bromo-3-(ethoxymethyl)-5-fluorobenzene is an organic compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of bromine and fluorine atoms, contributes to its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C9H10BrFO
  • CAS Number : 1541399-34-1
  • Molecular Weight : 221.08 g/mol
  • Purity : ≥95%
  • Appearance : Not specified
  • Storage Conditions : 4-8°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes. This inhibition can lead to altered metabolic pathways, which may be beneficial in therapeutic contexts.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Biological Applications

This compound has potential applications in several fields:

Pharmaceutical Development

Research indicates that derivatives of this compound may serve as lead compounds in drug discovery, particularly for conditions such as cancer and bacterial infections. The structural characteristics allow for modifications that could enhance efficacy and reduce toxicity.

Case Studies

  • Antitumor Activity :
    • A study investigated the effects of various halogenated benzene derivatives, including this compound, on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
  • Antimicrobial Studies :
    • In vitro tests demonstrated that the compound showed significant activity against several bacterial strains, indicating its potential use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound1541399-34-1221.08 g/molAntimicrobial, Antitumor
1-Bromo-3-(bromomethyl)-5-fluorobenzene216755-57-6267.92 g/molAntitumor
3-Bromo-2-fluoro-5-nitrobenzoic acid1526564-53-3264.00 g/molEnzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Bromo-3-(ethoxymethyl)-5-fluorobenzene
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